N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide
Description
IUPAC Name: N-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide
Structure: This compound features a central ethyl backbone substituted with a hydroxyl group, a furan-3-yl ring, and a thiophen-2-yl ring. The furan-2-carboxamide group is attached to the ethyl moiety via an amide linkage. The juxtaposition of furan and thiophene heterocycles, combined with the hydroxyethyl and carboxamide functional groups, confers unique electronic and steric properties, making it a subject of interest in medicinal and materials chemistry.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-14(12-3-1-6-20-12)16-10-15(18,11-5-7-19-9-11)13-4-2-8-21-13/h1-9,18H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFGUXOSGMXGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-carboxamide backbone, followed by the introduction of the furan-3-yl and thiophen-2-yl groups through specific coupling reactions. The reaction conditions often require the use of catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to maintain the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like bromine (Br₂) and chlorinating agents such as thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide exerts its effects involves its interaction with various molecular targets. The furan and thiophene rings can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparisons
Key Compounds:
N-(2-Nitrophenyl)thiophene-2-carboxamide (Compound A)
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC, Compound B)
N-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[...]dodeca-4(12),5,7-triene-6-sulfonamide (Compound C)
Key Observations :
- The target compound’s hybrid furan-thiophene architecture distinguishes it from Compounds A and B, which feature single heterocycles. The dihedral angles in Compound A (thiophene) and B (furan) suggest similar planarity between aromatic rings, but electronic differences arise from sulfur (thiophene) vs. oxygen (furan) .
Comparative Examples:
Pharmacological and Toxicological Profiles
- Target Compound: No direct data, but structurally related carboxamides (e.g., 2NPFC) exhibit antibacterial and antifungal activities .
- Compound A/B: Derivatives show genotoxicity in mammalian cells, attributed to nitro group interactions .
- Thiophene Analogs : Thiophene fentanyl derivatives () lack comprehensive toxicological studies, highlighting caution in extrapolating safety .
Research Implications and Gaps
- Structural Dynamics : The target compound’s hybrid heterocycles may improve binding affinity in drug design compared to single-heterocycle analogs.
- Synthesis Optimization : Adoption of high-throughput methods (e.g., ’s chiral separation) could resolve stereoisomers .
- Toxicology: Urgent need for studies on furan-thiophene hybrids, given genotoxicity risks in related compounds .
Biological Activity
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide, a complex organic compound, has garnered attention due to its unique structural features which include a furan ring, a thiophene ring, and a carboxamide functional group. This article aims to explore the biological activity of this compound, drawing on available literature and related studies.
Structural Characteristics
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C15H13NO4S
- Molecular Weight: 303.3 g/mol
- CAS Number: 2034335-20-9
The compound's structure is significant as it combines multiple heterocyclic rings, which are known for their diverse biological activities. The presence of both furan and thiophene rings suggests potential interactions with various biological targets.
Anti-inflammatory Effects
Research on related compounds has suggested that derivatives of carboxamide structures exhibit anti-inflammatory properties. For instance, compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines in vitro, which could translate to therapeutic applications in inflammatory diseases.
While specific mechanisms for this compound remain uncharacterized, studies on analogous compounds indicate that the interaction with biological targets often involves:
- Enzyme Inhibition: Compounds may act as reversible or irreversible inhibitors of key enzymes involved in disease processes.
- Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways related to inflammation and infection.
Study on Related Compounds
A study published in ACS Omega explored the biological activity of furan-thiophene derivatives against SARS-CoV-2. The findings revealed that modifications in the molecular structure significantly impacted the inhibitory potency against viral proteases, suggesting that similar modifications could be explored for this compound .
Potential Applications
Given its structural characteristics and preliminary findings from related compounds, this compound holds promise for:
- Antiviral Drug Development: Targeting viral proteases could lead to new antiviral therapies.
- Anti-inflammatory Treatments: The compound may be developed as a therapeutic agent for inflammatory conditions.
- Antimicrobial Agents: Further exploration could yield new antibiotics or antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
